(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (CAS: 312693-18-8) is a pre-formed, enantiomerically pure, functionalized organozinc halide (Jackson reagent) supplied typically as a standardized 0.5 M solution in tetrahydrofuran (THF). In chemical procurement and process design, it is prioritized as a chiral building block for transition-metal-catalyzed Negishi cross-couplings. Its primary industrial and laboratory value lies in its attenuated nucleophilicity, which allows the reactive organometallic carbon to couple efficiently with aryl or alkenyl halides while leaving its own methyl ester moiety completely intact. Procuring this reagent pre-formed eliminates the severe handling, reproducibility, and racemization risks associated with the in situ generation of highly active zinc species, making it a critical raw material for the stereocontrolled synthesis of complex macrolides and pharmaceutical intermediates [1].
Substituting this specific enantiopure organozinc reagent with more common or cheaper alternatives routinely leads to synthesis failure or severe downstream inefficiencies. Attempting to use the organomagnesium (Grignard) or organolithium equivalent fails fundamentally due to a lack of chemoselectivity; the highly nucleophilic carbon will rapidly attack the adjacent ester group, leading to self-condensation and near-total loss of the starting material [1]. Furthermore, substituting with the racemic zinc analog (rac-3-methoxy-2-methyl-3-oxopropylzinc bromide) requires late-stage chiral resolution of the final coupled product. In complex pharmaceutical or natural product syntheses, such late-stage resolutions are often chromatographically impossible or result in an immediate >50% loss of yield, making the pre-formed (S)-enantiomer the only viable procurement choice for stereospecific target generation [2].
When attempting to couple the chiral C2-methyl ester motif to sterically hindered (Z)-silylated alkenyl iodides, standard B-alkyl Suzuki-Miyaura protocols fail entirely due to the steric bias of the TMS group, resulting only in dehydroiodination byproducts. In direct contrast, utilizing the pre-formed (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide in a Pd(PPh3)4-catalyzed Negishi coupling successfully overcomes this transmetalation barrier, delivering the target intermediate in a 57% yield [1].
| Evidence Dimension | Cross-coupling yield with sterically hindered (Z)-silylated alkenyl iodides |
| Target Compound Data | 57% yield (Negishi coupling in THF) |
| Comparator Or Baseline | 0% yield, 51-57% dehydroiodination byproduct (B-alkyl Suzuki coupling) |
| Quantified Difference | 57% absolute yield increase; elimination of transmetalation failure |
| Conditions | 10 mol % Pd(PPh3)4, THF, room temperature vs. Pd(OAc)2/Aphos-Y, 70 °C |
Procurement of this specific zinc reagent enables the direct construction of complex, sterically encumbered C-C bonds where alternative boron-based methodologies completely fail.
Attempting to install the 3-methoxy-2-methyl-3-oxopropyl fragment using the corresponding organomagnesium (Grignard) or organolithium reagent leads to rapid self-condensation and nucleophilic attack on the methyl ester moiety, typically resulting in <10% yield of the desired cross-coupled product. The attenuated nucleophilicity of the zinc center in (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide perfectly balances stability and reactivity, allowing the ester group to remain >90% intact during transition-metal-catalyzed cross-couplings [1].
| Evidence Dimension | Intact ester survival during cross-coupling |
| Target Compound Data | >90% ester survival (Organozinc) |
| Comparator Or Baseline | <10% ester survival (Organomagnesium/Grignard equivalent) |
| Quantified Difference | >80% improvement in functional group retention |
| Conditions | Standard transition-metal catalyzed cross-coupling conditions (Pd or Ni) |
Eliminates the need for multi-step protection/deprotection sequences of the ester group, directly streamlining synthetic workflows and reducing raw material costs.
In situ generation of functionalized organozinc reagents from chiral alkyl halides requires highly active Rieke zinc or specialized zinc dust activation, which frequently suffers from batch-to-batch insertion variability (typically yielding 60-85% active reagent) and risks partial racemization of the sensitive alpha-center. Procuring the commercial 0.5 M THF solution of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide guarantees a standardized titer and absolute stereochemical integrity, reducing reaction variability in parallel library synthesis and scale-up[1].
| Evidence Dimension | Active reagent titer consistency and insertion yield |
| Target Compound Data | Standardized 0.5 M solution (100% conversion equivalent) |
| Comparator Or Baseline | 60-85% variable insertion yield (In situ Rieke zinc preparation) |
| Quantified Difference | 15-40% reduction in titer variability; elimination of activation steps |
| Conditions | Commercial pre-formed solution vs. laboratory-scale zinc dust activation |
Ensures reproducible stoichiometry in high-throughput medicinal chemistry, preventing failed reactions and wasted downstream intermediates due to under-activated zinc.
This reagent is strictly required for the convergent synthesis of macrolide natural products, such as Laingolide B stereoisomers. It effectively installs the C2-methyl ester side chain via Negishi coupling to sterically hindered (Z)-silylated alkenyl iodides, a step where alternative Suzuki-Miyaura couplings fail entirely due to transmetalation barriers [1].
In the discovery of PIP4K2A inhibitors (e.g., BAY-091 and BAY-297), the pre-formed (S)-zinc reagent is utilized in Pd-catalyzed cross-couplings with functionalized naphthyridines. The standardized 0.5 M THF solution ensures reproducible stereocontrol and high yields across parallel analog synthesis, which is critical for accurate Structure-Activity Relationship (SAR) profiling [2].
Procurement of this specific enantiopure zinc reagent enables the synthesis of highly functionalized (3R)-1-benzyl-3-methylpyrrolidine-2,5-diones and related aliphatic carboxamides when used as a substrate with Ni(II)-pincer complexes, leveraging its excellent functional group tolerance to avoid ester protection steps [3].